molecular formula C11H19NO3 B13391608 Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic Acid

Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic Acid

Cat. No.: B13391608
M. Wt: 213.27 g/mol
InChI Key: LTDAHGXWZNKFNP-UHFFFAOYSA-N
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Description

Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic acid, also known as Brivaracetam impurity D, is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound is a derivative of pyrrolidine and is characterized by its unique structure, which includes an ethyl group, a propyl group, and a pyrrolidine ring with a ketone and carboxylic acid functional groups.

Preparation Methods

The synthesis of Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic acid can be achieved through several methods. One common synthetic route involves the condensation reaction of 2-pyrrole formaldehyde and acetic acid in an equimolar ratio to obtain 2-ethoxycarbonyl pyrrole. This intermediate is then oxidized to produce Ethyl-2-oxo-1-pyrrolidineacetic acid . Another method involves reacting (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with an alkyl haloformate and ammonia . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with the central nervous system, potentially affecting neurotransmitter release and receptor activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate synaptic transmission and neuronal excitability .

Comparison with Similar Compounds

Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic acid can be compared with other similar compounds, such as:

This compound is unique due to its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-oxo-4-propylpyrrolidin-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-3-5-8-6-10(13)12(7-8)9(4-2)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDAHGXWZNKFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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